4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone
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Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is a synthetic organic compound that features a cyclopentenone core substituted with tert-butyldimethylsilyloxy and diethylaminomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone typically involves multiple steps:
Formation of the Cyclopentenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the tert-Butyldimethylsilyloxy Group: This step often involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Addition of the Diethylaminomethyl Group: This can be accomplished through nucleophilic substitution reactions using diethylamine and a suitable leaving group on the cyclopentenone core.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone core to a cyclopentanol derivative.
Substitution: The tert-butyldimethylsilyloxy and diethylaminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsilyloxy group can protect reactive sites during chemical reactions, while the diethylaminomethyl group can participate in nucleophilic or electrophilic interactions. The cyclopentenone core provides a versatile scaffold for further modifications.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)cyclopent-2-enone: Lacks the diethylaminomethyl group.
2-((Diethylamino)methyl)cyclopent-2-enone: Lacks the tert-butyldimethylsilyloxy group.
Cyclopent-2-enone: The simplest form, without any substituents.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-2-((diethylamino)methyl)cyclopent-2-enone is unique due to the presence of both the tert-butyldimethylsilyloxy and diethylaminomethyl groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and potential use in various research fields.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-2-(diethylaminomethyl)cyclopent-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2Si/c1-8-17(9-2)12-13-10-14(11-15(13)18)19-20(6,7)16(3,4)5/h10,14H,8-9,11-12H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPOKNWIWRACBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(CC1=O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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